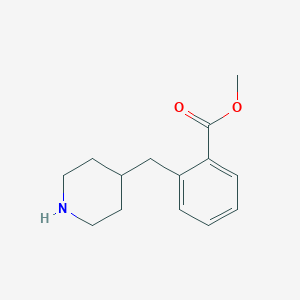
Methyl 2-(piperidin-4-ylmethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(piperidin-4-ylmethyl)benzoate is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzoic acid and piperidine, featuring a methyl ester group and a piperidinylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(piperidin-4-ylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-bromomethylbenzoate with piperidine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(piperidin-4-ylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(piperidin-4-ylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-(piperidin-4-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing benzoic acid derivatives that can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(piperidin-4-yl)benzoate hydrochloride: Similar structure but with the piperidinyl group at a different position.
Methyl 2-(piperidin-1-ylmethyl)benzoate: Similar structure with a different substitution pattern on the piperidine ring.
Uniqueness
Methyl 2-(piperidin-4-ylmethyl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidinylmethyl group plays a crucial role in determining the compound’s interactions with other molecules and its overall properties.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
methyl 2-(piperidin-4-ylmethyl)benzoate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11/h2-5,11,15H,6-10H2,1H3 |
InChI-Schlüssel |
OHZVWXXHTMJPID-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


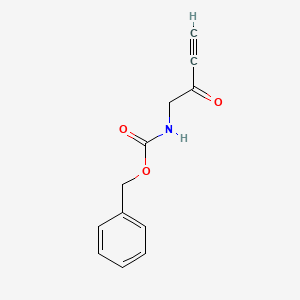
![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)

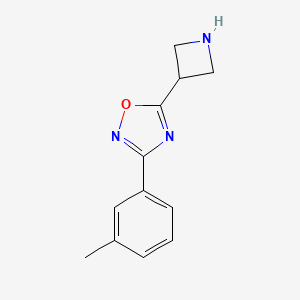
![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
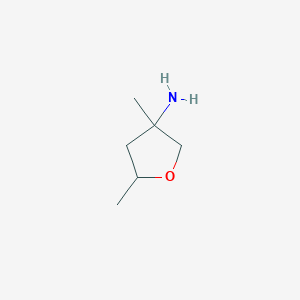
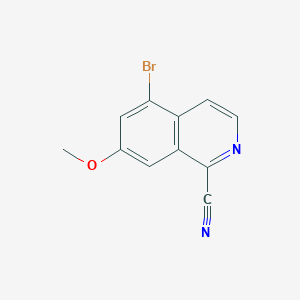
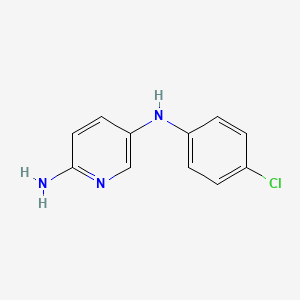
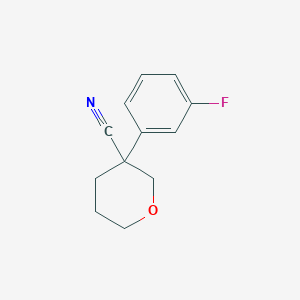

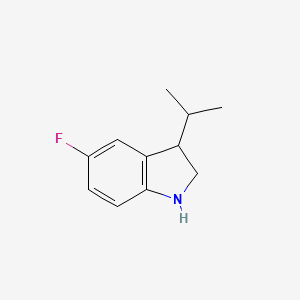
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
amine](/img/structure/B13219244.png)
